

How to reduce the initial burst release of ONO-1301SR

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Compound of Interest

Compound Name: (Z)-ONO 1301

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Technical Support Center: ONO-1301SR Formulation

Welcome to the technical support center for ONO-1301SR. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of ONO-1301SR, with a specific focus on mitigating the initial burst release.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental formulation of ONO-1301SR, particularly the challenge of a high initial burst release from poly(lactic-coglycolic) acid (PLGA) microspheres.

Question 1: We are observing a significant initial burst release of ONO-1301 from our PLGA microsphere formulation. What are the primary causes of this phenomenon?

Answer: A high initial burst release of ONO-1301 from PLGA microspheres is a common challenge and can be attributed to several factors:

Surface-Adsorbed Drug: A portion of the drug may be adsorbed onto the surface of the
microspheres during the encapsulation process. This loosely bound drug dissolves rapidly
upon contact with the release medium.

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- Drug Entrapped Near the Surface: Drug molecules located just beneath the microsphere surface can quickly diffuse out.
- High Porosity and Pore Connectivity: A porous microsphere structure with interconnected channels allows for rapid penetration of the release medium, leading to fast dissolution and diffusion of the encapsulated drug.[1]
- Drug-Polymer Miscibility: Poor miscibility between ONO-1301 and the PLGA polymer can lead to the formation of drug-rich domains or crystals near the surface, contributing to a rapid release.[2]

The initial burst release is generally undesirable as it can lead to toxic systemic drug levels and reduces the effective duration of the sustained release.[1]

Question 2: What formulation strategies can be employed to reduce the initial burst release of ONO-1301SR?

Answer: Several formulation strategies have been shown to effectively reduce the initial burst release of ONO-1301 from PLGA microspheres. These can be broadly categorized into modifications of the formulation composition and optimization of the manufacturing process.

One effective approach involves the incorporation of plasticizers into the formulation. Plasticizers can increase the flexibility and reduce the glass transition temperature (Tg) of the PLGA, leading to a denser, less porous microsphere surface.[2][3] Another strategy is to optimize the manufacturing process itself, for instance, by employing a "self-healing" encapsulation technique.[2][3] This involves manipulating the temperature during solvent evaporation to be near the polymer's Tg, which promotes the formation of a smoother, less porous microsphere surface.[2][3] A combination of these two strategies has been shown to be particularly effective.[2][3]

Question 3: Can you provide quantitative data on how plasticizers affect the initial burst release of ONO-1301?

Answer: Yes, the addition of plasticizers such as dimethylphthalate (DEP) and tributyl O-acetylcitrate (TBAC) to the internal oil phase during the o/w emulsion solvent evaporation process has been demonstrated to reduce the initial burst release of ONO-1301 in a dose-dependent manner.[2][3]



Below is a summary of the effect of different concentrations of DEP and TBAC on the initial burst release of ONO-1301 from PLGA microspheres.

Plasticizer	Concentration (% w/w)	Initial Burst Release (%)
None (Control)	0	~35
DEP	0.1	~30
DEP	0.5	~25
DEP	1.0	~20
TBAC	0.1	~32
TBAC	0.5	~28
TBAC	1.0	~22

Data synthesized from studies on ONO-1301 loaded PLGA microspheres.[2][3]

Question 4: What is the "self-healing" encapsulation method and how does it reduce the initial burst release?

Answer: The "self-healing" encapsulation method is a process modification that aims to create a smoother, less porous surface on the PLGA microspheres, thereby reducing the initial burst release.[2][3] The principle behind this technique is to conduct the solvent evaporation step at a temperature close to the glass transition temperature (Tg) of the polymer.[2][3] At this temperature, the polymer chains have enough mobility to rearrange and "heal" any pores or imperfections on the microsphere surface as the solvent evaporates.[2][3]

The combination of self-healing with the addition of plasticizers has a synergistic effect. The plasticizer lowers the Tg of the PLGA, making the self-healing process more effective at a given temperature and further reducing the initial burst.[2][3]

Experimental Protocols

Protocol 1: Preparation of ONO-1301SR PLGA Microspheres with Reduced Initial Burst Release using Plasticizers and Self-Healing

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This protocol describes the oil-in-water (o/w) emulsion solvent evaporation method incorporating plasticizers and a self-healing step to reduce the initial burst release of ONO-1301.

Materials:

- ONO-1301
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Dimethylphthalate (DEP) or Tributyl O-acetylcitrate (TBAC)
- · Distilled water

Procedure:

- Organic Phase Preparation:
 - Dissolve a specific amount of PLGA and ONO-1301 in DCM.
 - Add the desired concentration of plasticizer (DEP or TBAC, e.g., 1% w/w of PLGA) to this
 organic solution.
- Emulsification:
 - Prepare an aqueous solution of PVA (e.g., 0.5% w/v) in distilled water.
 - Add the organic phase to the aqueous PVA solution while homogenizing at a high speed
 (e.g., 10,000 rpm) for a set time (e.g., 1 minute) to form an o/w emulsion.
- Solvent Evaporation and Self-Healing:
 - Transfer the emulsion to a larger volume of distilled water.



- Stir the emulsion at a controlled temperature close to the Tg of the PLGA (e.g., 40°C) for several hours (e.g., 3 hours) to allow for solvent evaporation and self-healing of the microsphere surface.[3]
- Microsphere Collection and Washing:
 - Collect the hardened microspheres by filtration or centrifugation.
 - Wash the microspheres several times with distilled water to remove residual PVA and unencapsulated drug.
- Drying and Storage:
 - Lyophilize the washed microspheres to obtain a dry powder.
 - Store the lyophilized microspheres in a desiccator at a low temperature.

Protocol 2: In Vitro Release Study to Determine Initial Burst Release

This protocol outlines a typical procedure for evaluating the in vitro release profile of ONO-1301SR microspheres, with a focus on quantifying the initial burst.

Materials:

- ONO-1301SR microspheres
- Phosphate-buffered saline (PBS), pH 7.4
- Shaking incubator or water bath
- Centrifuge
- HPLC system for ONO-1301 quantification

Procedure:

- Sample Preparation:
 - Accurately weigh a specific amount of ONO-1301SR microspheres (e.g., 10 mg).



- Disperse the microspheres in a known volume of pre-warmed PBS (e.g., 10 mL) in a suitable container.
- Incubation:
 - Place the container in a shaking incubator or water bath set at 37°C.
- · Sampling:
 - At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours for initial burst assessment, followed by daily or weekly sampling for the sustained release profile), withdraw a small aliquot of the release medium (e.g., 1 mL).
 - Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
- Sample Processing:
 - Centrifuge the collected samples to pellet any microspheres.
 - Collect the supernatant for analysis.
- · Quantification:
 - Analyze the concentration of ONO-1301 in the supernatant using a validated HPLC method.
- Data Analysis:
 - Calculate the cumulative percentage of ONO-1301 released at each time point.
 - The percentage of drug released at the earliest time points (typically within the first 24 hours) represents the initial burst release.

Visualizations

ONO-1301 Signaling Pathway



ONO-1301 is a prostacyclin (PGI2) agonist that exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[4] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][5] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as vasodilation and inhibition of platelet aggregation.[6] ONO-1301 also has thromboxane A2 synthase inhibitory activity.[7][8]



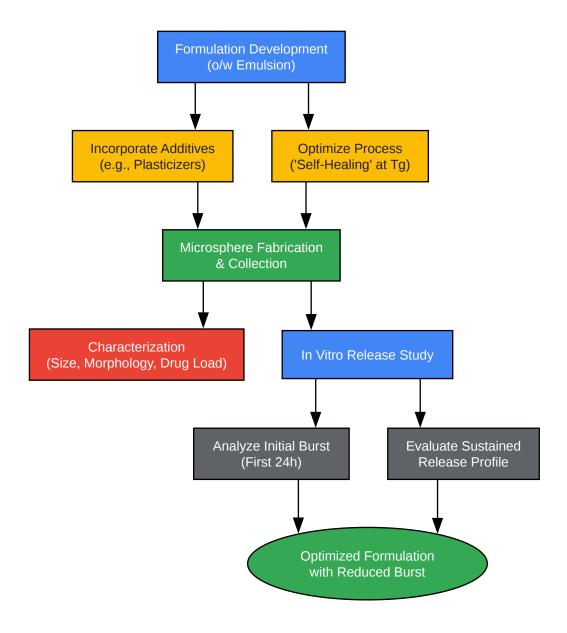
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ONO-1301 signaling cascade and its dual mechanism of action.

Experimental Workflow for Reducing Initial Burst Release

The following diagram illustrates the key steps in the formulation and evaluation process aimed at minimizing the initial burst release of ONO-1301SR.





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